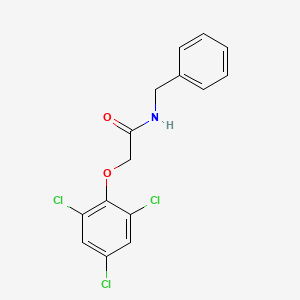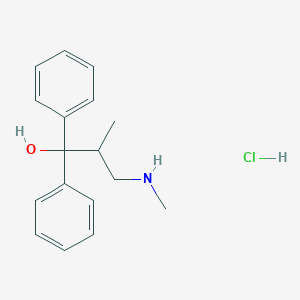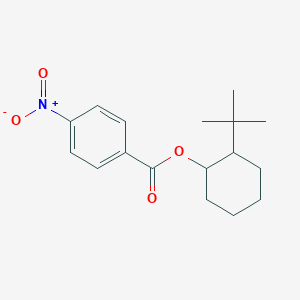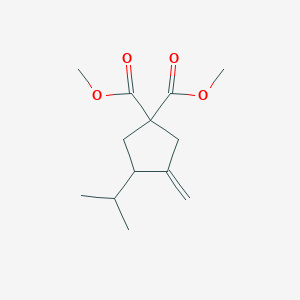![molecular formula C12H16ClN3O2S B11942789 2-[2-(3-chlorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B11942789.png)
2-[2-(3-chlorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3-chlorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide is a chemical compound with the molecular formula C12H16ClN3O2S and a molecular weight of 301.797 g/mol . This compound is known for its unique structure, which includes a chlorophenoxy group, a propanoyl group, and a hydrazinecarbothioamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-[2-(3-chlorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide involves several steps. The general synthetic route includes the reaction of 3-chlorophenol with propanoyl chloride to form 3-chlorophenoxypropanoyl chloride. This intermediate is then reacted with N-ethylhydrazinecarbothioamide under controlled conditions to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require catalysts to enhance the reaction rate.
Chemical Reactions Analysis
2-[2-(3-chlorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Scientific Research Applications
2-[2-(3-chlorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[2-(3-chlorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide involves its interaction with specific molecular targets within biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to influence various biochemical processes .
Comparison with Similar Compounds
2-[2-(3-chlorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide can be compared with other similar compounds, such as:
- 2-[2-(4-chlorophenoxy)propanoyl]-N-phenylhydrazinecarbothioamide
- 2-[(2-chlorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide
- 2-(3-(2,4-dichlorophenoxy)propanoyl)-N-phenylhydrazinecarbothioamide
These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their chemical properties and biological activities . The unique combination of functional groups in this compound makes it distinct and valuable for specific research applications.
Properties
Molecular Formula |
C12H16ClN3O2S |
|---|---|
Molecular Weight |
301.79 g/mol |
IUPAC Name |
1-[2-(3-chlorophenoxy)propanoylamino]-3-ethylthiourea |
InChI |
InChI=1S/C12H16ClN3O2S/c1-3-14-12(19)16-15-11(17)8(2)18-10-6-4-5-9(13)7-10/h4-8H,3H2,1-2H3,(H,15,17)(H2,14,16,19) |
InChI Key |
QUBVZHXTQULGJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NNC(=O)C(C)OC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-(9-Anthrylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11942766.png)





![4-nitrophenyl (2S)-3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B11942799.png)



